molecular formula C41H78NO8P B1670885 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine CAS No. 4004-05-1

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B1670885
CAS RN: 4004-05-1
M. Wt: 744.0478
InChI Key: MWRBNPKJOOWZPW-NYVOMTAGSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral phospholipid . It has a structure containing 18:1 fatty acids at the sn-1 and sn-2 positions . DOPE is sensitive to pH changes and has been used in the preparation of liposomes and giant unilamellar vesicles (GUVs) .


Synthesis Analysis

DOPE forms heterogeneous liposomes with N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium methylsulfate (DOTAP), which are used as delivery vehicles for therapeutic agents . Phosphatidylethanolamine (PE) is formed primarily in the reaction of CDP-ethanolamine and diacylglycerol .


Molecular Structure Analysis

The empirical formula of DOPE is C41H78NO8P . The molecular weight is 744.03 . The structure of DOPE contains 18:1 fatty acids at the sn-1 and sn-2 positions .


Chemical Reactions Analysis

DOPE is a metabolite of Escherichia coli . It is used as an emulsifier to facilitate transmembrane translocation of DNA-liposome complexes .


Physical And Chemical Properties Analysis

DOPE is a liquid at room temperature . It is stored at -20°C . The assay of DOPE is ≥99.0% (10 mg phospholipid per ml CHCl3, TLC) .

Scientific Research Applications

1. Food Science and Biotechnology

  • Application Summary : DOPE has been used to study its effects on the oxidative stability in a soybean oil–water system at different locations including at the interface of air–oil, in the middle of oil, and at the interface of oil–water .
  • Methods of Application : The profile changes of tocopherols were determined during UV irradiation for 18 days .
  • Results : Addition of DOPE increased total tocopherols, α-tocopherol, and δ-tocopherol whereas content of β+γ tocopherols did not increase at any locations. Moisture content in water–oil interface was higher than other locations while those were not consistent at different DOPE concentration .

2. Liposome and Giant Unilamellar Vesicles (GUVs) Preparation

  • Application Summary : DOPE is used in the preparation of liposomes and GUVs for various scientific experiments .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the liposomes or GUVs prepared with DOPE .

3. DNA-Liposome Complex Transport

  • Application Summary : DOPE can be used as an emulsifier to facilitate DNA-liposome complex transport across membranes .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the DNA-liposome complexes prepared with DOPE .

4. Protein Conjugation Studies

  • Application Summary : DOPE has been used to study protein conjugation in a worm species identified as Caenorhabditis elegans .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the protein conjugation studies prepared with DOPE .

5. Septin-Induced Deformation Studies

  • Application Summary : DOPE is used in septin-induced deformation studies, which involve studying how specific proteins deform membranes .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the septin-induced deformation studies prepared with DOPE .

6. Gene Therapy

  • Application Summary : DOPE is an essential component of cationic liposomes designed to deliver DNA into gliosarcoma and kidney cell lines for gene therapy .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the DNA-liposome complexes prepared with DOPE .

7. pH Sensitivity Studies

  • Application Summary : DOPE is a type of neutral phospholipid that displays sensitivity to changes in acidity (pH change). At acidic pH, it forms an inverted hexagonal micelle and becomes a spherical micelle at alkaline pH .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the pH sensitivity studies prepared with DOPE .

8. Lipid Bilayer Preparation

  • Application Summary : DOPE has been used as a component of liposome stock solution for depositing lipid bilayers on the flowcell surface .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the lipid bilayers prepared with DOPE .

9. Gene Transfection Efficiency Studies

  • Application Summary : When DOPE is combined with DOTAP, it shows high in vitro transfection efficiency, meaning it effectively transfers genes in lab settings .
  • Results : The results or outcomes obtained would depend on the specific experiment conducted using the DNA-liposome complexes prepared with DOPE .

properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBNPKJOOWZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862958
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(octadec-9-enoyl)oxy]propyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dope

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,400
Citations
M Pisani, G Mobbili, IF Placentino… - The Journal of …, 2011 - ACS Publications
Neutral lipids have received up to now a little attention as genetic material carriers, despite some valuable features, such as the absence of toxicity and the high stability in serum of their …
Number of citations: 10 pubs.acs.org
M Savva, S Acheampong - The Journal of Physical Chemistry B, 2009 - ACS Publications
The interaction of cholesterol with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) was investigated in insoluble miscible mixed monolayers at the air−water interface using a …
Number of citations: 35 pubs.acs.org
Y Li, R Bhindi, ZJ Deng, SW Morton… - International journal of …, 2013 - Elsevier
Background/objectives Coronary artery bypass grafting (CABG) is among the most commonly performed heart surgical procedures. Saphenous vein graft failure due to stenosis …
Number of citations: 16 www.sciencedirect.com
J Burrell, MK Dymond, RJ Gillams, DJ Parker… - Langmuir, 2017 - ACS Publications
Oxylipins, or fatty aldehydes, are a class of molecules produced from membrane lipids as a result of oxidative stress or enzyme-mediated peroxidation. Here we report the effects of two …
Number of citations: 8 pubs.acs.org
T Yaguchi, T Nagata… - Behavioral …, 2010 - behavioralandbrainfunctions …
Accumulating evidence has pointed that a variety of lipids could exert their beneficial actions against dementia including Alzheimer disease and age-related cognitive decline via …
J Akbar, N Tavakoli, DG Marangoni… - Journal of colloid and …, 2012 - Elsevier
An evaluation of the physical interactions between gemini surfactants, DNA, and 1,2-dialkyl-sn-glycero-3-phosphoethanolamine helper lipid is presented in this work. Complexation …
Number of citations: 34 www.sciencedirect.com
C Montis, S Sostegni, S Milani, P Baglioni, D Berti - Soft Matter, 2014 - pubs.rsc.org
Ethylphosphocholine lipids are highly biocompatible cationic amphiphiles that can be used for the formulation of liposomal DNA vectors, with negligible toxic effects on cells and …
Number of citations: 21 pubs.rsc.org
C Wölk, C Janich, A Meister, S Drescher… - Bioconjugate …, 2015 - ACS Publications
In the present work, we characterize binary lipid mixtures consisting of a three-chain amino-functionalized cationic lipid (DiTT4) with different phospholipids, namely, 1,2-dioleoyl-sn-…
Number of citations: 17 pubs.acs.org
AP Dabkowska, DJ Barlow, LA Clifton, AV Hughes… - Soft matter, 2014 - pubs.rsc.org
The calcium-mediated interaction of DNA with monolayers of the non-toxic, zwitterionic phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine when mixed with 50 mol% of a second …
Number of citations: 12 pubs.rsc.org
GE Frahm, TD Cyr, DGS Smith… - The Journal of …, 2012 - ACS Publications
Previous studies have demonstrated that liposome–protein interactions can result in changes to the thermal stability of the protein. We utilized far-UV circular dichroism …
Number of citations: 16 pubs.acs.org

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